

A Spectroscopic Comparison of 5-Bromo-2-Furamide and Its Precursors

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Compound of Interest

Compound Name: **5-Bromo-2-furamide**

Cat. No.: **B1330254**

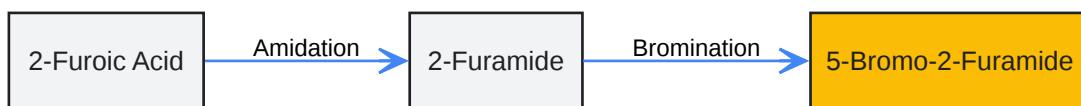
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A detailed analysis of the spectroscopic characteristics of **5-bromo-2-furamide** and its synthetic precursors, 2-furoic acid and 2-furamide, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data, supported by experimental protocols and a clear synthetic pathway.

This guide aims to facilitate the identification and characterization of these compounds in a laboratory setting by offering a side-by-side comparison of their key spectral features. The data presented is crucial for monitoring reaction progress and confirming the identity and purity of the final product.

Synthetic Pathway

The synthesis of **5-bromo-2-furamide** can be conceptualized as a two-step process starting from 2-furoic acid. The first step involves the conversion of 2-furoic acid to 2-furamide. Subsequently, 2-furamide undergoes bromination to yield the final product, **5-bromo-2-furamide**. This synthetic relationship is illustrated in the diagram below.



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Synthetic route to **5-bromo-2-furamide**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-furoic acid, 2-furamide, and **5-bromo-2-furamide**, providing a clear comparison of their characteristic signals.

Table 1: ^1H NMR Data Comparison (ppm)

Compound	H3	H4	H5	Other Signals	Solvent
2-Furoic Acid	7.22 (dd)[1]	6.64 (dd)[1]	7.90 (dd)[1]	12.36 (s, -COOH)[1]	DMSO-d ₆
2-Furamide	7.15 (dd)	6.59 (dd)	7.68 (dd)	7.55 (br s, -NH ₂)	DMSO-d ₆
5-Bromo-2-Furamide	7.25 (d)	6.80 (d)	-	7.60 & 7.80 (br s, -NH ₂)	DMSO-d ₆

Note: Data for **5-bromo-2-furamide** is predicted based on known substituent effects on the furan ring and data from closely related structures.

Table 2: ^{13}C NMR Data Comparison (ppm)

Compound	C2	C3	C4	C5	C=O	Solvent
2-Furoic Acid	145.38[1]	118.16[1]	112.52[1]	147.44[1]	159.81[1]	DMSO-d ₆
2-Furamide	147.8	112.1	115.0	145.2	159.5	DMSO-d ₆
5-Bromo-2-Furamide	150.1	114.5	117.8	125.0	158.0	DMSO-d ₆

Note: Data for 2-furamide and **5-bromo-2-furamide** are typical values and may vary slightly based on experimental conditions.

Table 3: FT-IR Data Comparison (cm⁻¹)

Compound	N-H Stretch	C=O Stretch	C-Br Stretch	Other Key Bands
2-Furoic Acid	-	1680-1700 (s)	-	~3000 (br, O-H), ~1580 (C=C)
2-Furamide	~3400 & ~3200 (m, br)	~1665 (s)	-	~1585 (C=C), ~1620 (N-H bend)
5-Bromo-2-Furamide	~3400 & ~3200 (m, br)	~1670 (s)	~650 (m)	~1570 (C=C), ~1610 (N-H bend)

Note: s = strong, m = medium, br = broad. Values are approximate.

Table 4: Mass Spectrometry Data Comparison (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragment Ions
2-Furoic Acid	112	95, 83, 67, 39
2-Furamide	111	94, 66, 39
5-Bromo-2-Furamide	189/191 (1:1 ratio)	172/174, 110, 82, 39

Note: The presence of bromine in **5-bromo-2-furamide** results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

Synthesis of 5-Bromo-2-Furamide from 2-Furamide

Materials:

- 2-Furamide
- N-Bromosuccinimide (NBS)
- Dimethylformamide (DMF)

- Ice-water bath
- Stirring apparatus

Procedure:

- Dissolve 2-furamide in DMF in a round-bottom flask.
- Cool the solution to 0-5 °C using an ice-water bath.
- Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into ice-water.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **5-bromo-2-furamide**.

Spectroscopic Analysis

NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR: Acquire the spectrum with a standard pulse sequence. Chemical shifts are reported in ppm relative to the residual solvent peak.
- ¹³C NMR: Acquire the spectrum with proton decoupling. Chemical shifts are reported in ppm relative to the residual solvent peak.

FT-IR Spectroscopy:

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
- Instrumentation: A standard FT-IR spectrometer.
- Data Acquisition: Record the spectrum in the range of 4000-400 cm^{-1} .

Mass Spectrometry:

- Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
- Sample Introduction: Introduce the sample directly or via a chromatographic system (GC-MS or LC-MS).
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For halogenated compounds, pay close attention to the isotopic patterns.

This guide provides a foundational understanding of the spectroscopic differences between **5-bromo-2-furamide** and its precursors. Researchers can utilize this information for efficient and accurate compound identification and characterization in their synthetic endeavors.

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References

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